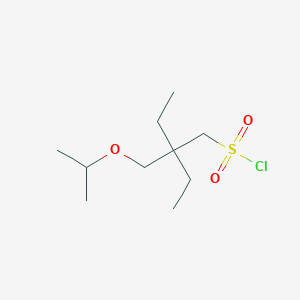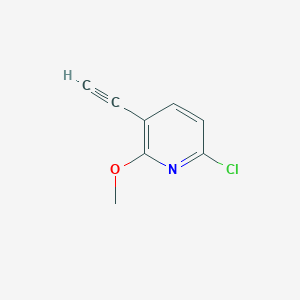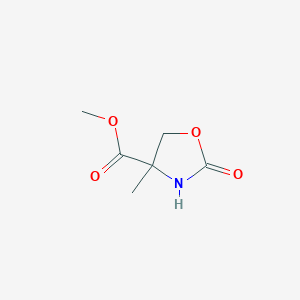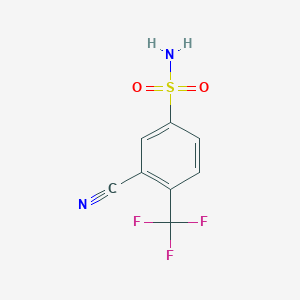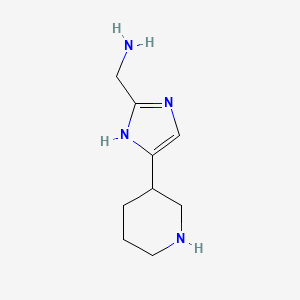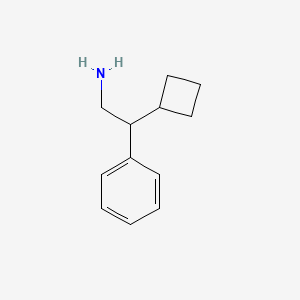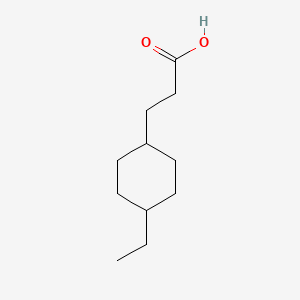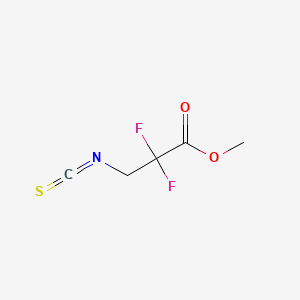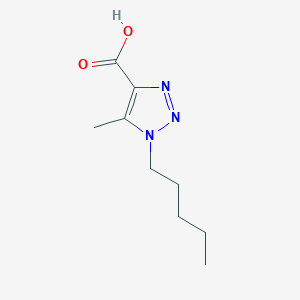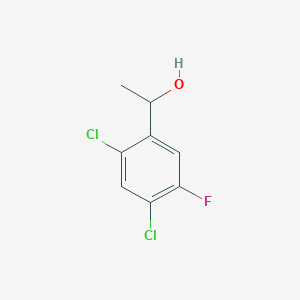
1-(2,4-Dichloro-5-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of phenylethanol, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol can be synthesized through the reduction of 2,4-dichloro-5-fluoroacetophenone using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcoholic solvent such as methanol or ethanol at room temperature. The reduction process converts the ketone group to a hydroxyl group, yielding the desired ethan-1-ol compound .
Industrial Production Methods: Industrial production of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product. The choice of solvents and reaction conditions may be optimized for cost-effectiveness and efficiency in an industrial setting .
化学反应分析
Types of Reactions: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4-dichloro-5-fluoroacetophenone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,4-dichloro-5-fluorophenyl)ethane.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,4-Dichloro-5-fluoroacetophenone.
Reduction: 1-(2,4-Dichloro-5-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the synthesis of certain drugs, including potential antitumor agents and antidepressants.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
2,4-Dichloro-5-fluoroacetophenone: This compound is structurally similar but lacks the hydroxyl group present in 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol.
1-(2,4-Dichloro-5-fluorophenyl)ethane: This compound is a fully reduced form of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol.
Uniqueness: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, combined with a hydroxyl group on the ethan-1-ol moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
属性
分子式 |
C8H7Cl2FO |
|---|---|
分子量 |
209.04 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 |
InChI 键 |
MNZGIFONSZRANH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

